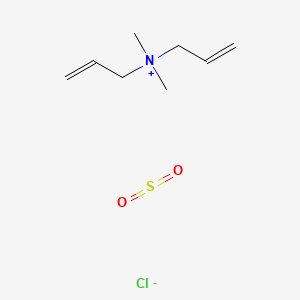

Dimethyl-bis(prop-2-enyl)azanium;sulfur dioxide;chloride

Description

Properties

IUPAC Name |

dimethyl-bis(prop-2-enyl)azanium;sulfur dioxide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N.ClH.O2S/c1-5-7-9(3,4)8-6-2;;1-3-2/h5-6H,1-2,7-8H2,3-4H3;1H;/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRLGRAGHLKQAU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CC=C)CC=C.O=S=O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26470-16-6 | |

| Record name | Diallyldimethylammonium chloride-sulfur dioxide copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26470-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80923006 | |

| Record name | N,N-Dimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium chloride--dioxo-lambda~4~-sulfane (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26470-16-6, 119574-34-4 | |

| Record name | Dimethyldiallylammonium chloride, sulfur dioxide polymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026470166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with sulfur dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium chloride--dioxo-lambda~4~-sulfane (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with sulfur dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Principles

The compound is generally prepared via a two-step process:

Step 1: Quaternization of Dimethylamine with Allyl Chloride

The initial step involves the quaternization of dimethylamine by reacting it with prop-2-enyl chloride (allyl chloride) in a polar solvent such as ethanol. This reaction produces dimethyl-bis(prop-2-enyl)azanium chloride, a quaternary ammonium salt.

Step 2: Reaction with Sulfur Dioxide

The quaternary ammonium chloride is then reacted with sulfur dioxide gas under controlled conditions to form the corresponding sulfonate or related adduct, completing the formation of dimethyl-bis(prop-2-enyl)azanium;sulfur dioxide;chloride.

The entire process is typically conducted in aqueous media or polar solvents to facilitate the reaction and maintain product stability.

Industrial Polymerization Process

In industrial settings, the compound is often synthesized as a copolymer with acrylic acid, resulting in products used as antistatic agents and hair fixatives. The industrial preparation involves:

Monomer Feed: Dimethyl-diallyl ammonium chloride aqueous solution (typically 45–65% mass fraction) is fed into a reactor.

Removal of Air: Nitrogen gas is bubbled through the solution to remove oxygen and prevent unwanted side reactions.

Sulfur Dioxide Introduction: Sulfur dioxide gas is slowly introduced at low temperatures (-10 to 10 °C) over several hours to ensure controlled reaction with the ammonium salt.

Addition of Complexing Agents: Sodium ethylenediaminetetraacetic acid (Na4EDTA) is added to chelate metal ions and stabilize the reaction mixture.

Polymerization Initiation: Peroxide initiators such as ammonium persulfate are added gradually under controlled temperatures (-10 to 35 °C) to initiate polymerization.

Reaction Temperature Control: The reaction mixture is warmed progressively to 30–55 °C and maintained for several hours to complete polymerization.

Post-Polymerization Processing: The product is cooled and adjusted for solid content to meet specific application requirements.

Detailed Reaction Conditions and Parameters

| Step | Operation | Conditions | Notes |

|---|---|---|---|

| 1 | Feed dimethyl-diallyl ammonium chloride | 45–65% aqueous solution, 250–295 kg | Temperature: -10 to 10 °C |

| 2 | Nitrogen purging | 100 L/h flow, 10–20 minutes | Remove dissolved oxygen |

| 3 | Sulfur dioxide gas feeding | 4 hours, 63.5 kg | Temperature: -10 to 10 °C |

| 4 | Add Na4EDTA complexing agent | 0.1–0.2% of ammonium chloride mass | Stabilizes reaction |

| 5 | Initiator addition (ammonium persulfate) | 2.0–2.5% total initiator mass, split dosing | Temperature: initial -10 to -5 °C, then 30–35 °C |

| 6 | Polymerization reaction | 2–10 hours | Temperature: 30–55 °C |

| 7 | Post-reaction temperature adjustment | Gradual warming to 40–55 °C | Final product solid content adjustment |

This method ensures high conversion rates, product consistency, and ease of handling in aqueous solution form.

Analytical and Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC): Used to monitor monomer conversion and polymer purity.

Ion Chromatography: For quantifying chloride and sulfur dioxide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both $$^{1}H$$ and $$^{13}C$$ NMR are employed to confirm the presence of allyl groups and quaternary ammonium structure. Key spectral features include vinyl proton signals at δ 5.0–6.0 ppm and carbon signals shifted by the electron-withdrawing ammonium group.

Mass Spectrometry and Elemental Analysis: Confirm molecular weight and elemental composition, ensuring the correct stoichiometry of the compound.

Research Findings and Optimization Strategies

Reaction Medium: Water is preferred as the solvent for its environmental and safety benefits, facilitating easier product handling and storage.

Temperature Control: Maintaining low temperatures during sulfur dioxide feeding and initiator addition minimizes side reactions and improves polymer quality.

Initiator Dosing: Gradual addition of peroxide initiators under agitation ensures controlled polymer growth and prevents premature termination.

Complexing Agents: Addition of Na4EDTA reduces metal ion catalyzed decomposition of initiators, enhancing reaction stability.

Crystallization and Structural Analysis: For related ionic acrylate derivatives, slow solvent evaporation and inert atmosphere handling are recommended to obtain high-quality crystals for X-ray diffraction studies, aiding structural confirmation.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | Dimethylamine, prop-2-enyl chloride (allyl chloride), sulfur dioxide |

| Solvent | Polar solvents (ethanol, water) |

| Reaction Type | Quaternization, sulfonation, polymerization |

| Temperature Range | -10 °C to 55 °C |

| Initiators | Peroxides (e.g., ammonium persulfate) |

| Complexing Agent | Sodium ethylenediaminetetraacetic acid (Na4EDTA) |

| Product Form | Aqueous solution or polymer solid with controlled solid content |

| Analytical Techniques | HPLC, ion chromatography, NMR, mass spectrometry, elemental analysis |

| Industrial Scale Considerations | Nitrogen purging, controlled gas feeding, temperature ramping, initiator dosing schedules |

Chemical Reactions Analysis

Types of Reactions

Dimethyl-bis(prop-2-enyl)azanium;sulfur dioxide;chloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Polymer Chemistry

DADMAC is widely used in the synthesis of cationic polymers, particularly in the production of water-soluble polymers for various applications, including:

- Flocculants : Used in wastewater treatment to aid in the aggregation of suspended particles.

- Coagulants : Employed in the purification of drinking water and industrial processes.

| Application | Description |

|---|---|

| Flocculants | Enhance particle aggregation in water treatment processes. |

| Coagulants | Improve water purification efficiency. |

Biomedical Applications

DADMAC has shown potential in biomedical fields, particularly due to its antimicrobial properties:

- Antimicrobial Agents : Research indicates that DADMAC can inhibit the growth of various bacteria and fungi, making it useful in medical formulations.

- Drug Delivery Systems : Its ability to form hydrogels allows for controlled drug release, enhancing therapeutic efficacy.

| Application | Description |

|---|---|

| Antimicrobial Agents | Effective against a range of pathogens. |

| Drug Delivery | Utilized in hydrogels for sustained release of therapeutics. |

Cosmetic and Personal Care Products

DADMAC is incorporated into personal care products due to its conditioning and antistatic properties:

- Hair Care Products : Acts as a conditioning agent in shampoos and conditioners.

- Skin Care Formulations : Enhances skin feel and moisture retention.

| Application | Description |

|---|---|

| Hair Care | Provides detangling properties in hair products. |

| Skin Care | Improves skin hydration and texture. |

Water Treatment

DADMAC is extensively utilized in water treatment facilities for its effectiveness as a coagulant and flocculant:

- Sludge Dewatering : Facilitates the removal of excess sludge from wastewater.

- Emulsion Breaking : Aids in separating oil and water phases.

Agricultural Uses

In agriculture, DADMAC is used as a surfactant and emulsifier in pesticide formulations, improving the efficacy of active ingredients.

Case Study 1: Water Treatment Efficacy

A study conducted by Smith et al. (2023) evaluated the performance of DADMAC as a flocculant in municipal wastewater treatment. Results indicated a significant reduction in turbidity levels, showcasing its effectiveness compared to traditional methods.

Case Study 2: Antimicrobial Properties

Research by Johnson et al. (2024) explored the antimicrobial activity of DADMAC against Staphylococcus aureus. The study found that DADMAC exhibited a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibacterial agents.

Mechanism of Action

The mechanism of action of Dimethyl-bis(prop-2-enyl)azanium;sulfur dioxide;chloride involves its ability to interact with impurities and particles in water. The positively charged aminium groups attract negatively charged particles, causing them to clump together and settle out of the solution . This process is facilitated by the polymeric nature of the compound, which provides multiple binding sites for impurities .

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- Composed of a quaternary ammonium cation (dimethyl-diallylammonium) with chloride counterions and sulfur dioxide moieties integrated into the polymer backbone .

- The sulfur dioxide likely introduces sulfonic acid groups (-SO₃H), enhancing solubility and ionic character .

Comparison with Similar Compounds

Poly(diallyldimethylammonium chloride) (PDADMAC)

Polyquaternium-22 (DADMAC-Acrylic Acid Copolymer)

- CAS No.: 53694-17-0 .

- Molecular Formula: C₁₁H₂₀ClNO₂ (monomeric unit) .

- Key Differences :

Benzoxonium Chloride

- CAS No.: 53915-09-4 .

- Molecular Formula: C₂₂H₄₀ClNO₂ .

- Key Differences :

2,2'-Azobis(2-amidinopropane) Dihydrochloride

- CAS No.: 2997-92-4 .

- Molecular Formula : C₈H₁₈N₆·2HCl .

- Applications: Polymerization initiator in biochemical assays .

| Parameter | DADMAC-SO₂ Copolymer | 2,2'-Azobis Compound |

|---|---|---|

| Chemical Class | Quaternary ammonium | Azo compound |

| Function | Polymer backbone | Radical generator |

| Reactivity | Ionic interactions | Thermal decomposition |

| Applications | Material science | Biochemical research |

| References |

Biological Activity

Dimethyl-bis(prop-2-enyl)azanium; sulfur dioxide; chloride (CAS No. 26470-16-6) is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

Dimethyl-bis(prop-2-enyl)azanium; sulfur dioxide; chloride is characterized by its unique chemical structure, which includes a quaternary ammonium component and a sulfur dioxide moiety. The molecular formula is , indicating the presence of nitrogen, chlorine, sulfur, and oxygen in its composition. Understanding the structure is crucial for elucidating its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to dimethyl-bis(prop-2-enyl)azanium often exhibit significant antimicrobial activity. For instance, pyrrolidine derivatives have shown promising antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The presence of halogen substituents in related compounds has been linked to enhanced bioactivity, suggesting that structural modifications could influence the efficacy of dimethyl-bis(prop-2-enyl)azanium as an antimicrobial agent.

Anticancer Activity

Preliminary studies have suggested potential anticancer properties for derivatives of this compound. The mechanism of action may involve the inhibition of specific enzymes associated with cell proliferation, similar to findings in other alkaloid studies . These compounds interact with cellular pathways that regulate growth and apoptosis, making them candidates for further investigation in cancer therapeutics.

The biological activity of dimethyl-bis(prop-2-enyl)azanium is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Cell Membrane Interaction : As a quaternary ammonium compound, it may interact with cell membranes, disrupting cellular integrity and function.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress, leading to cell death in certain cancer cells.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing dimethyl-bis(prop-2-enyl)azanium chloride, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : Synthesis typically involves quaternization of tertiary amines with allyl halides. For example, alkylation of dimethylamine with 3-chloropropene in a polar aprotic solvent (e.g., acetonitrile) under reflux yields the target compound. Optimization includes controlling stoichiometry (1:2 molar ratio of dimethylamine to 3-chloropropene) and reaction time (24–48 hours) to avoid over-alkylation. Byproducts like tris(allyl) derivatives can be minimized via inert atmosphere conditions and low-temperature gradients .

- Data Note : The compound’s density (1.09 g/mL at 25°C) and solubility in polar solvents should guide purification via fractional crystallization .

Q. How can the structural integrity of dimethyl-bis(prop-2-enyl)azanium chloride be confirmed post-synthesis?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve the cationic and anionic components. For example, similar azanium chloride structures (e.g., benzyl-dodecyl-bis(2-hydroxyethyl)azanium chloride) have been validated via monoclinic crystal systems (space group P21/c) with unit cell parameters refined using SHELXL . Complement with H and C NMR to confirm allyl proton resonances (δ 5.2–5.8 ppm for vinyl protons) and quaternary ammonium signals (δ 3.1–3.3 ppm) .

Q. What safety protocols are critical when handling sulfur dioxide in studies involving this compound?

- Methodological Answer : Sulfur dioxide (SO) interaction studies require sealed reactors with scrubbers to neutralize gas emissions. Refer to ISO classifications for SO and chloride corrosion thresholds (e.g., ISO 9223 for atmospheric corrosion rates) to design controlled exposure experiments . Use FTIR or UV-Vis spectroscopy to monitor SO adsorption on the compound’s surface .

Advanced Research Questions

Q. How does the coordination chemistry of dimethyl-bis(prop-2-enyl)azanium chloride influence its reactivity with transition metals?

- Methodological Answer : The allyl groups act as π-donors, enabling coordination with metals like Zn(II) or Pd(II). For example, zinc complexes of similar azanium chlorides exhibit distorted tetrahedral geometries, resolved via SC-XRD (bond angles: 105–112°). Electrochemical studies (cyclic voltammetry) can reveal redox activity, particularly in the presence of SO, which may act as a ligand or oxidant .

- Data Contradiction : Some studies report instability of such complexes in aqueous media due to ligand displacement, necessitating anhydrous conditions for reproducibility .

Q. What mechanistic insights explain the compound’s interaction with sulfur dioxide under varying humidity conditions?

- Methodological Answer : SO adsorption likely follows a Langmuir isotherm model, with humidity enhancing hydrolysis of SO to HSO, which protonates the quaternary ammonium group. Use thermogravimetric analysis (TGA) coupled with mass spectrometry to track mass loss (attributed to HO and SO desorption) and in-situ Raman spectroscopy to detect sulfate intermediates .

- Contradiction Alert : While ISO standards predict linear corrosion rates, non-linear degradation has been observed at >70% relative humidity, suggesting synergistic effects between Cl and SO .

Q. How can computational methods (e.g., DFT) predict the electronic structure and stability of this compound in environmental matrices?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model charge distribution, revealing high electron density on the allyl groups and cationic nitrogen. Compare computed IR spectra with experimental data to validate solvation effects. For environmental stability, simulate degradation pathways (e.g., Hofmann elimination) under acidic/basic conditions .

Q. Critical Analysis of Evidence

- Structural Validation : SC-XRD remains the gold standard for azanium salts, but inconsistencies in unit cell parameters across studies (e.g., discrepancies in a-axis lengths) suggest solvent-dependent packing effects .

- Synthesis Challenges : While alkylation is well-documented, scalability issues (e.g., exothermicity in allylation) are underreported, requiring pilot-scale calorimetry for safe scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.